2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a quinazoline core, a benzyl group, and an oxazole ring
Preparation Methods
The synthesis of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the benzyl group and the oxazole ring. Common reagents used in these reactions include benzyl chloride, sulfur-containing compounds, and oxazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Chemical Reactions Analysis
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the quinazoline or oxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or oxazole moieties, leading to the formation of various derivatives.
Scientific Research Applications
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and drugs.
Materials Science: Its unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The quinazoline core may interact with enzymes or receptors, modulating their activity. The benzyl group and oxazole ring can enhance the compound’s binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide include:
2-[(2-Cyclohexyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide: This compound features a cyclohexyl group instead of a benzyl group, which may alter its chemical and biological properties.
Thiazole Derivatives: Compounds containing thiazole rings exhibit diverse biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C21H18N4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(2-benzylquinazolin-4-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C21H18N4O2S/c1-14-11-19(25-27-14)23-20(26)13-28-21-16-9-5-6-10-17(16)22-18(24-21)12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,23,25,26) |
InChI Key |
MACPTKRZJLRZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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